
3-(3-Bromophenyl)-4-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound features a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring with a methyl group at the fourth position. The presence of the bromine atom and the pyrrolidine ring makes this compound interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-4-methylpyrrolidine typically involves the following steps:
Bromination: The starting material, 3-phenylpyrrolidine, undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the meta position of the phenyl ring.
Methylation: The brominated intermediate is then subjected to methylation using methyl iodide and a base such as potassium carbonate to introduce the methyl group at the fourth position of the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can further enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 3-phenyl-4-methylpyrrolidine.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 3-Phenyl-4-methylpyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromophenyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 3-(3-Bromophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Vergleich Mit ähnlichen Verbindungen
3-Phenyl-4-methylpyrrolidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-(4-Bromophenyl)-4-methylpyrrolidine: The bromine atom is at the para position, which may result in different reactivity and biological activity.
4-Methylpyrrolidine: Lacks the phenyl ring, making it less versatile in synthetic applications.
Uniqueness: 3-(3-Bromophenyl)-4-methylpyrrolidine is unique due to the presence of both the bromine atom and the pyrrolidine ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14BrN |
|---|---|
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
3-(3-bromophenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-6-13-7-11(8)9-3-2-4-10(12)5-9/h2-5,8,11,13H,6-7H2,1H3 |
InChI-Schlüssel |
WTUUAKGNLYVMER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCC1C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




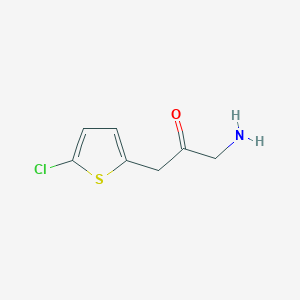
![1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13195970.png)
![[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol](/img/structure/B13195972.png)
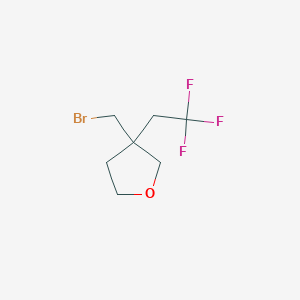
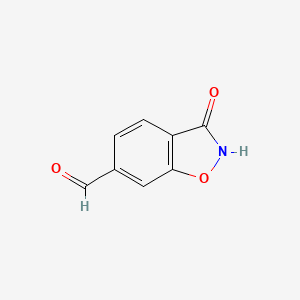
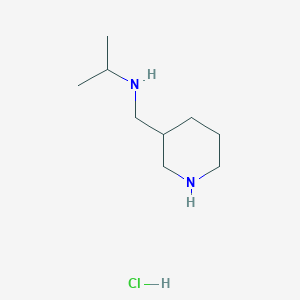

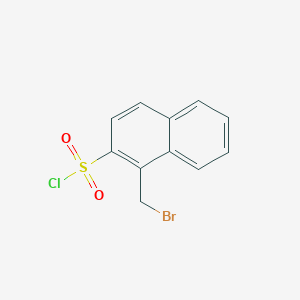

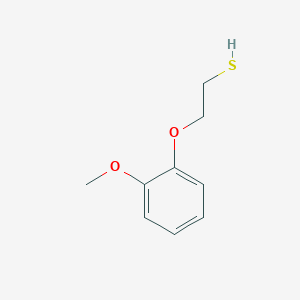
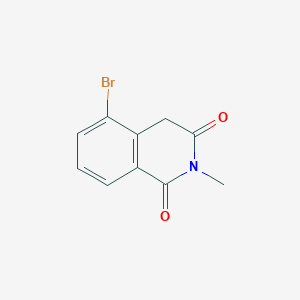
![6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13196036.png)
